molecular formula C30H28BrN3O7S B2507873 3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 688059-60-1

3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide

Cat. No.: B2507873
CAS No.: 688059-60-1
M. Wt: 654.53
InChI Key: JCADEUOIBHEQMM-UHFFFAOYSA-N
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Description

3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C30H28BrN3O7S and its molecular weight is 654.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Quinazoline Derivatives

Quinazoline derivatives are synthesized using various intermediates and methods. One approach involves the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates such as 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline and 6-(2-amino-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinoline. These intermediates react with various reagents like triethyl orthoformate, cyanogen bromide, and urea to yield the quinazoline derivatives. Novel Reissert-type reactions and attempted dehydrogenation of certain compounds are also part of the synthesis process (Phillips & Castle, 1980).

Antitumor Activity

Novel quinazoline analogues have demonstrated significant antitumor activity. For instance, certain benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, with specific compounds showing selectivity towards CNS, renal, and breast cancer cell lines. Molecular docking studies suggest these compounds bind similarly to known inhibitors at the ATP binding site of EGFR-TK and B-RAF kinase, indicating a potential mechanism of action (Al-Suwaidan et al., 2016).

Synthesis of Heterocycles

The compound is used in the synthesis of various heterocycles. For instance, novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones are prepared through azide cycloaddition reaction, showcasing the compound's utility in creating diverse chemical structures (Komaraiah et al., 2007).

Antimicrobial Evaluation

Quinazoline-based hybrids have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Notably, certain compounds show high efficacy and potency, comparable to standard treatments, highlighting the potential of quinazoline derivatives in antimicrobial therapies (Shah et al., 2015).

Properties

IUPAC Name

3-[6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28BrN3O7S/c1-38-24-8-3-18(13-25(24)39-2)9-11-32-28(36)10-12-34-29(37)21-14-26-27(41-17-40-26)15-22(21)33-30(34)42-16-23(35)19-4-6-20(31)7-5-19/h3-8,13-15H,9-12,16-17H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCADEUOIBHEQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)Br)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BrN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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